
1-Pyridin-4-yl-imidazolidin-2-one
Vue d'ensemble
Description
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pyridin-4-yl-imidazolidin-2-one can be synthesized through several methods:
Direct Incorporation of Carbonyl Group: This method involves the incorporation of a carbonyl group into 1,2-diamines.
Diamination of Olefins: This approach uses olefins as starting materials and introduces diamine groups.
Intramolecular Hydroamination: This method involves the hydroamination of linear urea derivatives.
Aziridine Ring Expansion: This method uses aziridines and isocyanates in a Lewis acid-catalyzed ring expansion reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Oxidation Reactions
The pyridine ring and imidazolidinone core participate in oxidation under specific conditions:
-
N-Oxidation : The pyridine nitrogen can undergo oxidation to form N-oxides when treated with hydrogen peroxide or peracids.
-
Imidazolidinone Ring Oxidation : The carbonyl group in the imidazolidinone ring is generally stable but can undergo further oxidation under strong conditions (e.g., potassium permanganate) to form carboxylic acid derivatives.
Key Conditions and Products
Reagent | Conditions | Product Formed |
---|---|---|
H₂O₂ / AcOH | 60°C, 4h | Pyridine N-oxide derivative |
KMnO₄ / H₂SO₄ | 100°C, 2h | Imidazolidinone ring cleavage |
Reduction Reactions
Reduction targets the imidazolidinone ring or substituents:
-
Imidazolidinone Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl group to a methylene group, yielding imidazolidine derivatives.
-
Aromatic Ring Reduction : The pyridine ring can be hydrogenated to piperidine under high-pressure H₂ with catalysts like Raney Ni.
Example Reaction Pathway
text1-Pyridin-4-yl-imidazolidin-2-one + H₂ (5 atm), Pd-C (10 mol%) → 1-Pyridin-4-yl-imidazolidine (Yield: 85%)
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
-
Pyridine Ring : Electrophilic substitution at the 3-position of the pyridine ring (e.g., nitration, sulfonation).
-
Imidazolidinone Ring : Nucleophilic attack at the carbonyl carbon by amines or alcohols, forming urea or carbamate derivatives.
Comparative Reactivity
Reaction Type | Site of Reactivity | Common Reagents |
---|---|---|
Electrophilic Aromatic | Pyridine C-3 | HNO₃/H₂SO₄, SO₃/H₂SO₄ |
Nucleophilic Substitution | Imidazolidinone C=O | NH₃ (urea formation), R-OH (carbamate) |
Cyclization and Cross-Coupling
The compound serves as a precursor in cyclization reactions:
-
Transition-Metal Catalyzed Reactions : Pd or Cu catalysts enable cross-coupling with aryl halides, forming fused heterocycles.
-
Formation of Imidazo[1,2-a]pyridines : Under oxidative conditions (e.g., CuI/O₂), it reacts with ketones to form imidazo[1,2-a]pyridines via a catalytic Ortoleva-King mechanism .
Synthetic Application
textThis compound + Acetophenone + CuI (10 mol%), O₂, 80°C → Imidazo[1,2-a]pyridine derivative (Yield: 78%)
Acid/Base-Mediated Reactions
-
Deprotonation : The NH group in the imidazolidinone ring is weakly acidic (pKa ~12) and can be deprotonated by strong bases (e.g., NaH), forming reactive intermediates for alkylation.
-
Protonation : The pyridine nitrogen (pKa ~5) can be protonated in acidic media, enhancing solubility in polar solvents.
Comparative Reactivity with Analogues
Compound | Reactivity Difference |
---|---|
3-Pyridin-4-ylimidazolidin-2-one | Reduced electrophilic substitution at pyridine |
Benzimidazolidinone | Higher stability under oxidative conditions |
Mechanistic Insights
Applications De Recherche Scientifique
1-Pyridin-4-yl-imidazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Pyridin-4-yl-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an antiviral agent, it binds to the capsid proteins of viruses, inhibiting their ability to infect host cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Pyridin-4-yl-imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: Another nitrogen-containing heterocycle with broad biological activity.
Benzimidazolidin-2-one: Similar in structure but with a benzene ring fused to the imidazolidinone moiety.
Pyridyl Imidazolidinones: A class of compounds with similar antiviral properties.
The uniqueness of this compound lies in its combined pyridine and imidazolidinone structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Activité Biologique
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring and an imidazolidinone moiety, which contribute to its unique chemical and biological properties. The compound's molecular formula is CHNO, with a molecular weight of 178.20 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The primary target of this compound is Prolyl-tRNA synthetase (PRS) , an enzyme involved in protein synthesis. The compound inhibits PRS activity, leading to disrupted proline synthesis and subsequent inhibition of protein synthesis. This mechanism is particularly relevant in the context of antimalarial activity, as PRS is validated as a target in Plasmodium falciparum malaria.
Biochemical Pathways
This compound influences several biochemical pathways:
- Inhibition of Proline Synthesis : By inhibiting PRS, the compound disrupts the synthesis of proline, an amino acid critical for protein synthesis.
- Impact on Metabolic Regulation : It has been shown to interact with the growth hormone receptor, affecting insulin receptor activation and glycogenolysis.
Antimalarial Activity
This compound exhibits oral efficacy in humanized murine models of P. falciparum malaria. The inhibition of PRS leads to reduced parasite viability and growth.
Antiviral Properties
The compound has demonstrated antiviral activity against enterovirus 71 (EV71), where it interacts with the VP1 protein of the virus, acting as a capsid binder. This interaction prevents viral replication and can be pivotal in developing antiviral therapies.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds modified from this scaffold have shown IC values ranging from 0.03 to 3.3 μM against CYP1A1-positive breast cancer cells .
Study on Antiproliferative Activity
In a study evaluating new pyridinyl compounds, derivatives of this compound were assessed for their antiproliferative effects on breast cancer cell lines:
- Cell Lines Tested : MCF7 (CYP1A1-positive), MDA-MB-468 (CYP1A1-positive), MDA-MB-231 (CYP1A1-negative).
- Results : The compounds exhibited selectivity towards CYP1A1-positive cells and induced cell cycle arrest in the G2/M phase, disrupting microtubule dynamics .
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that this compound maintains stability under various conditions, making it suitable for long-term studies. Its transport and distribution within biological systems are mediated by specific transporters that influence its therapeutic efficacy.
Summary of Biological Activities
Activity | Target/Mechanism | Effect |
---|---|---|
Antimalarial | Inhibition of PRS | Disruption of proline synthesis |
Antiviral | Binding to VP1 protein | Inhibition of EV71 replication |
Anticancer | Antiproliferative effects on cancer cells | Induction of G2/M phase arrest |
Propriétés
IUPAC Name |
1-pyridin-4-ylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFTGZESMCKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395866 | |
Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-90-9 | |
Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52210-90-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.